Pyriofenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Powdery Mildew: Studies have shown excellent activity against powdery mildew in wheat and cucumber through pot tests. Pyriofenone acts preventively, meaning it effectively suppresses the growth and spread of the fungus before disease symptoms appear [].

- Other Fungal Diseases: While primarily targeting powdery mildew, research indicates moderate efficacy against rice blast at higher doses []. However, limited activity has been observed against other plant diseases such as Botrytis cinerea and Verticillium dahliae [].

Mechanism of Action

The exact mechanism of action of pyriofenone is still under investigation. However, research suggests it might disrupt the fungal cell membrane, leading to leakage of cellular contents and ultimately cell death [].

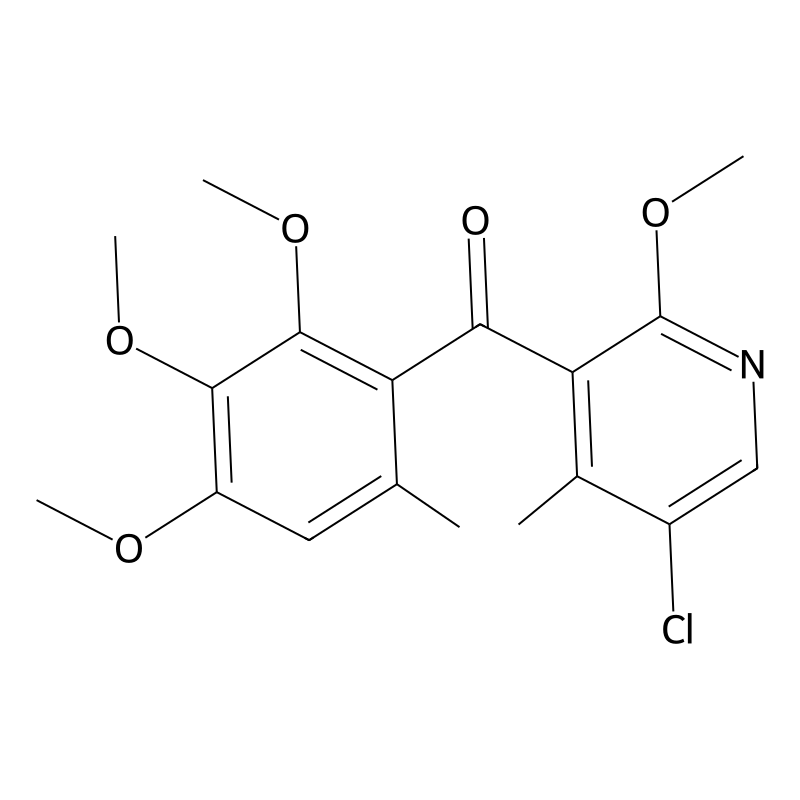

Pyriofenone is a synthetic compound with the chemical formula C₁₈H₂₀ClNO₅. It is primarily recognized as a fungicide, effective against powdery mildew in various crops, including cereals and grapevines. Pyriofenone functions as an antifungal agent, inhibiting fungal growth and reproduction, thereby protecting plants from disease. Its unique chemical structure includes a chlorinated aromatic ring, which contributes to its biological activity and stability in agricultural applications .

Pyriofenone disrupts the fungal growth process by interfering with actin, a cytoskeletal protein essential for maintaining fungal cell shape and hyphal growth []. It is believed to cause the mislocalization of actin from the hyphal apex, leading to abnormal branching, swelling, and ultimately, hyphal death []. This unique mode of action helps to minimize the risk of resistance development in fungal populations [].

- Hydrolysis: Pyriofenone can hydrolyze under certain conditions, leading to the formation of less active metabolites.

- Oxidation: The compound may be oxidized, particularly at the chlorinated position, affecting its fungicidal properties.

- Reduction: Pyriofenone can also be reduced, which may alter its biological activity and solubility in various solvents .

Pyriofenone exhibits significant antifungal activity, particularly against pathogens responsible for powdery mildew. Studies have shown that it disrupts fungal cell wall synthesis and affects membrane integrity. The compound's mechanism of action involves inhibiting key enzymes involved in the biosynthesis of essential fungal components, leading to cell death. In toxicity studies, nephrotoxicity was observed at high concentrations in animal models, indicating that while it is effective as a fungicide, it requires careful handling to mitigate potential risks to non-target organisms .

The synthesis of pyriofenone typically involves the following steps:

- Starting Material: Methyl 2-chloro-4-methyl nicotinate is used as the primary raw material.

- Chemical Reaction: A series of reactions involving substitution and condensation are employed to form the final compound.

- Purification: The crude product undergoes purification processes such as recrystallization or chromatography to achieve the desired purity level for agricultural use .

Pyriofenone is primarily utilized in agriculture as a fungicide. Its applications include:

- Crop Protection: Effective against powdery mildew in cereals and grapevines.

- Agrochemical Formulations: Incorporated into various pesticide formulations to enhance crop yield and quality.

- Research: Studied for potential applications in other fields such as pharmaceuticals due to its biological activity .

Studies on pyriofenone's interactions with other chemicals reveal several important aspects:

- Synergistic Effects: When combined with other fungicides, pyriofenone can exhibit enhanced efficacy against resistant fungal strains.

- Toxicological Interactions: Research indicates that high doses may lead to nephrotoxic effects; thus, understanding its interaction with other agrochemicals is crucial for safety assessments .

- Environmental Interactions: Pyriofenone's stability and degradation in soil and water have been studied to assess its environmental impact post-application .

Pyriofenone shares structural and functional similarities with several other fungicides. Here are some comparable compounds:

| Compound Name | Chemical Formula | Mechanism of Action | Unique Aspects |

|---|---|---|---|

| Trifloxystrobin | C₁₉H₁₈ClF₃N₂O₄S | Inhibits mitochondrial respiration | Broad-spectrum activity |

| Azoxystrobin | C₁₈H₁₈ClN₃O₄ | Disrupts cellular respiration | Systemic movement within plants |

| Boscalid | C₁₇H₁₆ClN | Inhibits succinate dehydrogenase | Effective against a wide range of fungi |

| Fludioxonil | C₁₇H₁₅ClF₂N₂O | Inhibits fungal germination | Low toxicity to mammals |

Pyriofenone's uniqueness lies in its specific action against powdery mildew and its relatively low toxicity profile when used according to guidelines, making it a preferred choice among agricultural fungicides .

XLogP3

UNII

GHS Hazard Statements

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Other CAS

Wikipedia

Use Classification

Fungicides